molecular formula C10H15N3O B7856717 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B7856717
M. Wt: 193.25 g/mol
InChI Key: BZOXKNRWLXHQEH-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an oxadiazole ring, further connected to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The resulting intermediate is then reacted with a cyclopropylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents like hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions often involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has shown potential in several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

  • 5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one

  • (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine

Uniqueness: 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine stands out due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the presence of the piperidine ring in this compound provides unique chemical and biological properties.

Properties

IUPAC Name

2-cyclopropyl-5-piperidin-3-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-8(6-11-5-1)10-13-12-9(14-10)7-3-4-7/h7-8,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOXKNRWLXHQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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